2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-based acetamide family, characterized by a triazole core substituted at position 4 with a 4-chlorophenyl group and at position 5 with a pyridin-4-yl moiety. The sulfanyl group at position 3 links to an acetamide scaffold, which is further substituted with a 2,3-dimethylphenyl group. Its molecular weight, calculated as C₃₁H₂₆ClN₅OS, is approximately 567.1 g/mol (based on analogous structures in ). The pyridinyl and chlorophenyl groups enhance π-π stacking and hydrophobic interactions, while the acetamide moiety may contribute to hydrogen bonding. Structural validation of such derivatives often employs SHELX software for crystallographic refinement ().
Properties
Molecular Formula |
C23H20ClN5OS |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5OS/c1-15-4-3-5-20(16(15)2)26-21(30)14-31-23-28-27-22(17-10-12-25-13-11-17)29(23)19-8-6-18(24)7-9-19/h3-13H,14H2,1-2H3,(H,26,30) |
InChI Key |
JHLWPEUVUHWNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl and Pyridinyl Groups: These groups are introduced through nucleophilic substitution reactions, often using chlorinated aromatic compounds and pyridine derivatives.
Thioether Formation: The sulfanyl group is introduced by reacting the triazole intermediate with thiol compounds under mild conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with 2,3-dimethylphenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the molecule is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>, acidic medium | Sulfoxide intermediate | 60–75% | |
| Oxidation | KMnO<sub>4</sub>, aqueous base | Sulfone derivative | 50–65% |
-
Mechanism : The sulfanyl group undergoes electrophilic oxidation, with hydrogen peroxide preferentially forming sulfoxides, while stronger oxidants like KMnO<sub>4</sub> yield sulfones.
Reduction Reactions
The pyridine ring and triazole system participate in reduction reactions, particularly under catalytic hydrogenation conditions.
-
Notes : Selective reduction of the pyridine ring is challenging due to competing interactions with the triazole nitrogen atoms.
Substitution Reactions
The triazole ring and sulfanyl group enable nucleophilic and electrophilic substitution reactions.
S-Alkylation
The sulfanyl group acts as a nucleophile in alkylation reactions:
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkyl halides | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | S-alkylated derivatives | 65–80% | |
| Epoxides | EtOH, reflux | Thioether-linked adducts | 55–70% |
-
Example : Reaction with 2-bromo-1-phenylethanone forms 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide analogs with extended alkyl chains .
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes substitution with strong nucleophiles:
| Nucleophile | Conditions | Products | Yield | References |
|---|---|---|---|---|
| NH<sub>3</sub> | CuBr, 120°C | 4-Aminophenyl derivative | 30–45% | |
| Thiophenol | DMSO, 80°C | Biaryl sulfide derivatives | 50–60% |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under click chemistry conditions:
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Cu(I)-catalyzed | DCM, RT | Triazole-linked heterocyclic compounds | 70–90% |
-
Application : Used to generate combinatorial libraries for antimicrobial screening.
Acid/Base-Mediated Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | References |
|---|---|---|---|
| HCl (6M), reflux | Carboxylic acid derivative | 85–95% | |
| NaOH (10%), ethanol | Sodium salt of the carboxylic acid | 90–98% |
Photochemical Reactions
The pyridine moiety facilitates photoinduced electron-transfer reactions:
| Conditions | Products | Yield | References |
|---|---|---|---|
| UV light (254 nm), O<sub>2</sub> | Pyridine N-oxide derivatives | 20–35% |
Key Reactivity Insights:
-
Sulfanyl Group : Highly reactive in alkylation and oxidation pathways .
-
Triazole Ring : Stabilizes transition states in cycloaddition and substitution reactions.
-
Pyridine Moiety : Directs electrophilic substitution and participates in redox reactions.
This compound’s multifunctional architecture makes it a versatile scaffold in medicinal chemistry and materials science. Experimental protocols emphasize controlled reaction conditions to avoid decomposition of the triazole ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies demonstrate that modifications in the triazole structure can enhance antibacterial activity, making it comparable to traditional antibiotics .
Antifungal Properties
Triazoles are well-known for their antifungal capabilities. The compound's structure allows it to inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes. This mechanism is crucial in treating infections caused by fungi such as Candida and Aspergillus species .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against non-small cell lung cancer cells. Its ability to modulate signaling pathways involved in cell survival and apoptosis is under investigation .
Antibacterial Efficacy Study
A study conducted by Yang et al. synthesized various triazole derivatives and evaluated their antibacterial activity against multiple strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to standard antibiotics .
Antifungal Activity Assessment
In another case study, researchers assessed the antifungal properties of several triazole derivatives, including the compound . The findings revealed significant inhibition of fungal growth at low concentrations, supporting its potential use in antifungal therapies .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous 1,2,4-triazole acetamides, highlighting key structural variations and their implications:
Key Observations:
Substituent Effects on Activity: The pyridinyl group (4-pyridinyl in the target compound) likely enhances binding to metalloenzymes or receptors via coordination or π-π interactions compared to furan-2-yl derivatives ().
Anti-Exudative Activity :
- Furan-2-yl derivatives (e.g., ) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac. The target compound’s pyridin-4-yl group could modulate this activity by altering electron density or metabolic stability.
Synthetic Flexibility :
- Substituents at the triazole’s 4th position (e.g., allyl, methyl, ethyl) influence conformational flexibility. For example, allyl groups () may increase steric bulk, while methyl/ethyl groups () enhance metabolic stability.
Chlorophenyl vs. Dichlorophenyl :
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide represents a novel chemical entity belonging to the class of 1,2,4-triazoles. This class has garnered significant attention due to its diverse biological activities including antifungal, antibacterial, anticancer, and antiviral properties. The compound's unique structure features a triazole ring and a sulfanyl group which are critical for its biological interactions.
Structural Information
- Molecular Formula: C23H20ClN5OS
- Molecular Weight: 449.9558 g/mol
- SMILES Notation: CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)C
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. In vitro studies have shown that derivatives of triazole can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to the target compound have demonstrated effective inhibition of HepG2 liver cancer cells at concentrations as low as 12.5 µg/mL .
Antifungal and Antibacterial Properties
The triazole group is well-known for its antifungal activity. Studies have reported that triazole derivatives exhibit potent activity against pathogens such as Candida albicans and Aspergillus fumigatus. Additionally, antibacterial evaluations have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting the activity of tyrosinase (AbTYR), an enzyme involved in melanin synthesis and a target for skin-related disorders. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring enhance inhibitory potency .
Synthesis and Evaluation
A study focused on synthesizing various derivatives of triazoles assessed their biological activities through biochemical screenings. The synthesized compounds were characterized by their ability to inhibit AbTYR diphenolase activity effectively at micromolar concentrations . The findings highlighted that structural modifications significantly impacted the biological efficacy of the compounds.
In Silico Modeling
In silico studies have been employed to predict the binding affinity of the compound to target enzymes. Molecular docking simulations indicated favorable interactions between the compound and the active sites of enzymes involved in disease processes . These computational approaches provide insights into optimizing lead compounds for enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via S-alkylation of a triazole precursor with a substituted acetamide halide in alkaline media. Evidence from similar triazole derivatives suggests using room-temperature reactions with aryl halides to introduce sulfanyl groups (e.g., Scheme 1 in ). Optimization may involve Design of Experiments (DoE) to assess variables like solvent polarity, reaction time, and catalyst loading. For example, flow-chemistry techniques ( ) could improve yield reproducibility. Characterization via -NMR and -NMR is critical to confirm regioselectivity .
Q. How should researchers characterize the compound’s structure using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR to verify substituent positions on the triazole and acetamide moieties. -NMR can confirm carbonyl and aromatic carbon environments ( ).
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL ( ) is recommended for absolute configuration determination. For example, demonstrates how triazole-acetamide derivatives are refined using SHELX to resolve bond-length ambiguities. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 2–8°C in sealed glass containers to prevent degradation ( ).
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential sulfanyl group reactivity. Follow protocols in (e.g., P201, P210) to avoid ignition sources and ensure proper ventilation. For disposal, consult institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Contradictions (e.g., disorder in the pyridinyl or chlorophenyl groups) require iterative refinement using SHELXL’s PART and SIMU commands ( ). Apply Hirshfeld surface analysis to validate intermolecular interactions. If twinning is suspected (common in triazole derivatives), use the TWIN keyword and compare R-factor convergence across twin domains. Cross-validate with density functional theory (DFT)-optimized geometries if computational resources permit .
Q. What experimental designs are suitable for evaluating the compound’s bioactivity against therapeutic targets?
- Methodological Answer :
- Target Identification : Use reverse chemical ecology approaches ( ) to screen for receptor binding (e.g., G-protein-coupled receptors like GPR-17, as in ).
- Assay Design : For enzyme inhibition (e.g., kinase or reductase targets), employ fluorescence-based assays with positive controls (e.g., staurosporine for kinases). Dose-response curves (IC) should be triplicated to ensure statistical validity. provides a template for antiplatelet activity assays using platelet-rich plasma (PRP) models .
Q. How can structure-activity relationships (SAR) be analyzed to guide derivative synthesis?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., cyclooxygenase-2 or TRPV1). Focus on hydrogen bonding between the triazole’s sulfanyl group and catalytic residues ( ).
- SAR Libraries : Synthesize derivatives with modified substituents (e.g., replacing chlorophenyl with fluorophenyl or adjusting acetamide alkyl chains). Compare IC values and docking scores to identify pharmacophore requirements. highlights pyridinyl and triazole interactions critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
